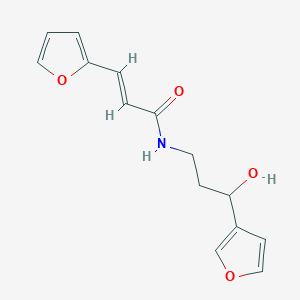

(E)-3-(furan-2-yl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(furan-2-yl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of acrylamide and contains furan moieties, which make it an interesting candidate for research.

Aplicaciones Científicas De Investigación

Mitigation of Acrylamide and Furan in Food

One area of scientific research focuses on the mitigation strategies for acrylamide and furan compounds in food. Acrylamide and furanic compounds, such as furan and 5-hydroxymethylfurfural (HMF), are formed in various heat-treated foods and are considered "possibly carcinogenic to humans" by the International Agency for Research on Cancer. Research has explored their metabolism, toxicity, and mechanistic pathways of formation. Strategies suggested to reduce their levels in food and consumer intake include preventive strategies like the use of asparaginase and thermal input reduction (low temperature-long time dehydration; dielectric heating) and removal interventions such as vacuum treatment to remove the already formed compounds from the finished product (Anese et al., 2013).

Enantioselective Ene-reduction by Marine and Terrestrial Fungi

Another research domain involves the synthesis and transformation of related acrylamide and furan compounds. For instance, the green organic chemistry synthesis of E-2-cyano-3(furan-2-yl) acrylamide under microwave radiation and its enantioselective ene-reduction by marine and terrestrial-derived fungi has been reported. This process yields compounds with an uncommon CN-bearing stereogenic center, showcasing the potential of biotransformation in producing stereoselectively enriched compounds (Jimenez et al., 2019).

Functionalization of Polyacrylamide Substrates

Research in cell mechanobiology has utilized polyacrylamide as a material for creating substrates that can be activated for protein patterning. This enables precise control over the geometric and mechanical factors that cells perceive, contributing to advances in bioengineering and tissue engineering applications (Poellmann & Wagoner Johnson, 2013).

Propiedades

IUPAC Name |

(E)-3-(furan-2-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c16-13(11-6-9-18-10-11)5-7-15-14(17)4-3-12-2-1-8-19-12/h1-4,6,8-10,13,16H,5,7H2,(H,15,17)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBOJCMRDBJXEK-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-fluorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2562071.png)

![N-[(6-bromopyridin-3-yl)sulfonyl]-2,3-dimethyl-1H-indole-7-carboxamide](/img/structure/B2562079.png)

![1-(6-Oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2562084.png)

![4-bromo-1-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2562085.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2562086.png)

![4-Nitrobenzo[d]thiazol-5-amine](/img/structure/B2562089.png)

![1-[2-(Azepan-1-yl)-2-oxoethyl]-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2562090.png)

![4-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2-cyclopropyl-1,3-thiazole](/img/structure/B2562092.png)

![2-methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2562093.png)